tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Overview
Description
Tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolopyrroles, which are known for their diverse biological and chemical properties. The presence of the tert-butyl group and the cyclopropyl ring adds to its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrrole core. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron(III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of new substituents at specific positions on the pyrrolopyrrole core.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound's stability and reactivity make it suitable for use in the manufacturing of advanced materials, such as polymers and coatings. Its applications extend to the development of new technologies and products in various industrial sectors.
Mechanism of Action
The mechanism by which tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate: This compound shares a similar core structure but differs in the position of the substituents.
Tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: This compound has a pyridine ring instead of a cyclopropyl group, leading to different chemical properties and reactivity.
Uniqueness: Tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate stands out due to its unique combination of the tert-butyl group and the cyclopropyl ring, which contribute to its stability and reactivity. This combination allows for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-8-10-6-15(12-4-5-12)7-11(10)9-16/h10-12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRGGBIXTHLPEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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